molecular formula C11H9N3 B063186 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile CAS No. 167758-85-2

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile

Cat. No.: B063186
CAS No.: 167758-85-2
M. Wt: 183.21 g/mol
InChI Key: TXOKCNFPHCSTLG-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmacological research. Its core structure incorporates a benzonitrile moiety linked to a 2-methylimidazole heterocycle, a combination that presents a privileged pharmacophore for targeting a range of biologically relevant enzymes and receptors. This compound is primarily investigated for its potential as a key intermediate or a core structure in the design and synthesis of novel small-molecule inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylimidazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-13-5-6-14(9)11-4-2-3-10(7-11)8-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOKCNFPHCSTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596480
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167758-85-2
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Elucidation of Molecular Structure

High-resolution spectroscopic methods are fundamental in confirming the identity and purity of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile, as well as in providing insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound, offering precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. While comprehensive, peer-reviewed experimental NMR data for this specific compound is not widely available in the public domain, typical chemical shift regions for related benzonitrile (B105546) and methyl-imidazole structures can be referenced for predictive purposes.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted Chemical Shift (ppm)
Imidazole (B134444) Ring Protons6.8 - 7.5
Benzonitrile Ring Protons7.4 - 8.0
Methyl Protons (-CH₃)2.3 - 2.7
Imidazole Ring Carbons115 - 145
Benzonitrile Ring Carbons110 - 140
Nitrile Carbon (-CN)117 - 120
Methyl Carbon (-CH₃)12 - 16

Note: The above data is predictive and based on analogous structures. Actual experimental values may vary.

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its molecular formula (C₁₂H₁₁N₃). High-resolution mass spectrometry (HRMS) would provide the exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern in the mass spectrum offers clues about the molecule's connectivity, with characteristic losses of fragments such as the methyl or nitrile groups.

Interactive Data Table: Predicted Mass Spectrometry Data

Parameter Value
Molecular FormulaC₁₂H₁₁N₃
Molecular Weight197.24 g/mol
Predicted [M+H]⁺ (Monoisotopic Mass)198.10257
Predicted [M+Na]⁺ (Monoisotopic Mass)220.08451

Note: Predicted m/z values are based on theoretical calculations.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The characteristic stretching frequency of the nitrile group (C≡N) is a key diagnostic peak, typically appearing in the range of 2220-2260 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations from the imidazole and benzonitrile rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated π systems in both the imidazole and benzonitrile rings is expected to give rise to distinct absorption bands in the UV region, corresponding to π → π* transitions.

Interactive Data Table: Expected IR and UV-Vis Absorption Maxima

Spectroscopic Technique Functional Group / Transition Expected Absorption Range
IR SpectroscopyC≡N Stretch2220 - 2260 cm⁻¹
IR SpectroscopyAromatic C-H Stretch3000 - 3100 cm⁻¹
IR SpectroscopyAromatic C=C Stretch1400 - 1600 cm⁻¹
UV-Vis Spectroscopyπ → π* Transitions200 - 400 nm

Note: These are expected ranges and can be influenced by solvent and substitution effects.

Single-Crystal X-ray Diffraction Studies

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate the crystal packing. While lacking a traditional hydrogen bond donor, the nitrogen atoms of the imidazole ring and the nitrile group can act as hydrogen bond acceptors. Weak C-H···N interactions are plausible, forming chains or more complex networks within the crystal lattice.

Polymorphism and Crystal Packing Phenomena

A thorough review of published scientific literature and crystallographic databases reveals a notable absence of experimental data on the polymorphism and specific crystal packing phenomena for this compound. Single-crystal X-ray diffraction studies, which are essential for determining the three-dimensional arrangement of molecules in a solid state, have not been reported for this specific compound. Consequently, there is no publicly available information regarding its crystal system, space group, unit cell dimensions, or the specific intermolecular interactions that govern its crystal lattice.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. However, without experimental crystallographic data, it is not possible to ascertain whether this compound exhibits polymorphic behavior.

Similarly, a detailed analysis of the crystal packing, which involves the study of how molecules are arranged in the crystal and the nature of the non-covalent interactions (such as hydrogen bonds, π-π stacking, and van der Waals forces) that hold them together, cannot be conducted. Such an analysis would provide insights into the supramolecular architecture and the forces that stabilize the solid-state structure of the compound.

While computational methods could theoretically predict potential crystal structures and intermolecular interactions, such predictive studies for this compound are also not available in the current body of scientific literature. Therefore, a definitive and experimentally validated discussion on the polymorphism and crystal packing of this compound remains an area for future research.

Chemical Transformations and Reactivity Studies

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo several important transformations, including hydrolysis to carboxylic acids and amides, and reduction to primary amines.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile can yield either the corresponding carboxylic acid, 3-(2-Methyl-1H-imidazol-1-YL)benzoic acid, or the amide, 3-(2-Methyl-1H-imidazol-1-YL)benzamide. The reaction outcome is dependent on the conditions employed.

Acid-catalyzed hydrolysis typically leads to the formation of the carboxylic acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yields the final carboxylic acid product.

Base-catalyzed hydrolysis, on the other hand, initially produces the amide. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water to form the amide. If the reaction is allowed to proceed with heating, the amide can be further hydrolyzed to the carboxylate salt, which upon acidification will yield the carboxylic acid.

While specific studies on the hydrolysis of this compound are not extensively documented, the synthesis of related benzamide (B126) derivatives from m-aminobenzoic acid has been reported, highlighting the accessibility of these structures. nih.gov

Table 1: Expected Products of Nitrile Group Hydrolysis

Starting MaterialReagents and ConditionsMajor Product
This compoundH₃O⁺, Δ3-(2-Methyl-1H-imidazol-1-YL)benzoic acid
This compoundH₂O, NaOH, Δ3-(2-Methyl-1H-imidazol-1-YL)benzamide
This compound1. NaOH, H₂O, Δ; 2. H₃O⁺3-(2-Methyl-1H-imidazol-1-YL)benzoic acid

Reduction to Amines

The nitrile group can be reduced to a primary amine, which would yield [3-(2-Methyl-1H-imidazol-1-YL)phenyl]methanamine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. This method is often preferred for its milder reaction conditions. The choice of catalyst and reaction parameters can influence the efficiency of the reduction.

The resulting primary amine is a valuable intermediate for the synthesis of a variety of other compounds through reactions such as acylation, alkylation, and diazotization.

Nitrile-Directed Transformations

Transformations Involving the Imidazole (B134444) Ring

The imidazole ring in this compound is an aromatic heterocycle that can undergo electrophilic aromatic substitution and further N-substitution or derivatization.

Electrophilic Aromatic Substitution on Imidazole

The imidazole ring is susceptible to electrophilic aromatic substitution, such as nitration and halogenation. The position of substitution is influenced by the electronic properties of the ring and the substituents present. wikipedia.orgmakingmolecules.comresearchgate.netmasterorganicchemistry.commasterorganicchemistry.com

Nitration: The nitration of 2-methylimidazole (B133640) has been shown to yield 2-methyl-4(5)-nitroimidazole. tsu.ruresearchgate.net The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. google.com For 1-aryl-2-methylimidazoles, selective nitration on the imidazole ring can be achieved, particularly when the aryl group contains an electron-withdrawing substituent. google.com It is therefore expected that the nitration of this compound would primarily occur at the 4- or 5-position of the imidazole ring.

Halogenation: The halogenation of imidazoles can be achieved using various halogenating agents. google.com For instance, the halogenation of 2-arylimidazo[1,2-a]pyridines has been reported. researchgate.net Similarly, 1,5-diarylimidazoles have been successfully halogenated. nih.gov Based on these precedents, it is anticipated that this compound could be halogenated at the 4- and/or 5-positions of the imidazole ring.

Table 2: Potential Electrophilic Aromatic Substitution Products on the Imidazole Ring

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄3-(2-Methyl-4-nitro-1H-imidazol-1-YL)benzonitrile and/or 3-(2-Methyl-5-nitro-1H-imidazol-1-YL)benzonitrile
BrominationBr₂, FeBr₃3-(4-Bromo-2-methyl-1H-imidazol-1-YL)benzonitrile and/or 3-(5-Bromo-2-methyl-1H-imidazol-1-YL)benzonitrile
ChlorinationCl₂, FeCl₃3-(4-Chloro-2-methyl-1H-imidazol-1-YL)benzonitrile and/or 3-(5-Chloro-2-methyl-1H-imidazol-1-YL)benzonitrile

N-Substitution and Derivatization

Given that the N-1 position of the imidazole ring is already substituted with the benzonitrile (B105546) moiety, further substitution would involve the remaining nitrogen atom (N-3). However, direct N-alkylation or N-arylation at this position is generally less favored. The existing N-1 substituent can influence the reactivity and regioselectivity of further N-substitution reactions. mit.edubeilstein-journals.orgbeilstein-journals.orgmit.edu

Derivatization can also occur at the methyl group at the C-2 position, though this typically requires more specific reaction conditions.

Ring-Opening and Rearrangement Reactions

While the imidazole ring is generally stable, certain conditions can promote its opening. For instance, solvent-free microwave-assisted ring-opening reactions of imidazoles with epoxides, such as phenyl glycidyl (B131873) ether, have been reported. nih.gov This type of reaction typically involves the nucleophilic attack of the imidazole nitrogen on the epoxide ring, leading to a propan-2-ol derivative. nih.gov Although not specifically documented for this compound, this provides a potential pathway for transformation.

Rearrangement reactions involving the imidazole ring of this specific compound are not extensively documented in publicly available literature. However, rearrangements in related imidazole systems, such as the novel rearrangement of 1-(2-aminoaryl)imidazoles, have been observed, suggesting that under specific substitution patterns and reaction conditions, skeletal reorganization is possible. sci-hub.st

Reactivity of the Methyl Group on the Imidazole Ring

The methyl group at the C2 position of the imidazole ring in this compound is a key site of reactivity. The protons of this methyl group are acidic and can be abstracted by a strong base. This deprotonation generates a nucleophilic species that can participate in various reactions.

Studies on 2-methylimidazolium salts have shown that this position can be reactive towards electrophiles. For example, unexpected reactivity has been observed with aryl-N-sulfonylimines and aryl aldehydes. researchgate.net In the presence of a base, the 2-methyl group can be deprotonated to form an N-heterocyclic carbene (NHC) precursor or a reactive enamine-like intermediate. This intermediate can then engage in further chemical transformations.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of reactions involving this compound is largely influenced by the electronic properties of the imidazole ring and the directing effects of its substituents. The imidazole ring has two nitrogen atoms, but the N-1 position is already substituted with the benzonitrile-containing phenyl group. Therefore, reactions with electrophiles would likely occur at the N-3 nitrogen or at the carbon atoms of the imidazole ring, depending on the reaction conditions.

Palladium-catalyzed C-H arylation of N-substituted imidazoles has been shown to be highly regioselective. nih.gov The selectivity for arylation at the C2, C4, or C5 positions can often be controlled by the choice of catalyst, base, and solvent. nih.gov For a 1-aryl-2-methylimidazole, the C5 position is generally the most reactive towards electrophilic substitution. nih.gov

Stereoselectivity in reactions involving this compound would be relevant in transformations that create new chiral centers. For instance, in the case of a Michael-type addition to an α,β-unsaturated system, the stereochemical outcome would be of interest. While specific studies on the stereoselectivity of reactions with this compound are scarce, the principles of stereocontrol in reactions of related imidazole derivatives would apply. For example, in three-component reactions involving 1-substituted-2-methylimidazoles, cyanophenylacetylene, and various aldehydes, stereoselective synthesis of (Z)-(2-cyano-1-phenyl)vinyl ethers has been achieved. researchgate.net

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a molecule's electronic structure, geometry, and energetic properties with high accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. trdizin.gov.tr It is particularly effective for predicting molecular geometries and reactivity. For 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile, DFT calculations, often employing a basis set such as B3LYP/6-311+G(2df, 2p), can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

These calculations would reveal the spatial arrangement of the 2-methyl-1H-imidazolyl group relative to the benzonitrile (B105546) ring. The predicted bond lengths, such as those for the C-N bonds in the imidazole (B134444) ring and the C≡N bond of the nitrile group, can be compared to experimental data for similar compounds to validate the computational model.

Furthermore, DFT is instrumental in predicting the reactivity of a molecule through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. scispace.com For imidazole derivatives, DFT calculations have been used to understand their electronic properties and potential as bioactive molecules. trdizin.gov.tr

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are representative values based on similar compounds and not from a direct study of the target molecule.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment4.5 D

Conformational Analysis and Energy Landscapes

The flexibility of the bond connecting the imidazole and benzonitrile rings allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them. nih.gov

By systematically rotating the dihedral angle between the two rings and calculating the energy at each step using quantum chemical methods, a potential energy surface can be generated. nih.gov This analysis would reveal the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions, as well as other low-energy local minima. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule dictates its interactions with other molecules, including biological targets. Studies on N-aryl imidazoles have shown that the rotational barrier and preferred conformation are influenced by the substituents on the rings. ijcce.ac.ir

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. sns.it MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. uobaghdad.edu.iq Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is tracked. This allows for the study of:

Conformational Flexibility: How the molecule transitions between different conformations.

Solvation: The arrangement of solvent molecules around the solute and the formation of hydrogen bonds.

Stability of Complexes: If the molecule is part of a larger complex (e.g., with a protein), MD simulations can assess the stability of the interactions. pensoft.net

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. pensoft.net

Docking Studies and Molecular Modeling of Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. doi.org This is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. jchr.orgmdpi.com

Ligand-Protein Binding Mode Prediction (e.g., Enzyme Active Sites)

For this compound, molecular docking could be employed to predict its binding mode within the active site of a specific enzyme. The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on their complementarity to the protein. researchgate.net

The imidazole and benzonitrile moieties are common pharmacophores in medicinal chemistry. The imidazole ring can act as a hydrogen bond donor or acceptor, while the nitrile group can also participate in hydrogen bonding and other polar interactions. nih.govresearchgate.netresearchgate.net Docking studies of other imidazole-based compounds have successfully predicted their binding orientations in various enzyme active sites, providing a basis for understanding their inhibitory activity. doi.orgresearchgate.net

Interaction Energy Analysis and Key Residue Identification

Once a plausible binding mode is identified through docking, the interactions between the ligand and the protein can be analyzed in more detail. This involves identifying the key amino acid residues in the active site that form favorable interactions with the ligand. nih.gov

The types of interactions that can be analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Aromatic rings of the ligand and protein can stack on top of each other.

Van der Waals Interactions: General attractive or repulsive forces between atoms.

The strength of these interactions can be estimated by calculating the binding energy, which provides a measure of the affinity of the ligand for the protein. researchgate.net Identifying the key residues that contribute most to the binding energy is crucial for understanding the mechanism of action and for designing more potent analogs. For instance, the nitrile group has been shown to form important interactions with backbone NH groups and the side chains of residues like Arginine and Lysine in protein-ligand complexes. researchgate.netresearchgate.net

Table 2: Illustrative Docking Results for this compound with a Hypothetical Kinase (Note: This table is for illustrative purposes and does not represent actual experimental data.)

ParameterValue
Binding Energy-8.5 kcal/mol
Key Interacting Residues
Hydrogen BondLys76, Asp184
Pi-Pi StackingPhe169
Hydrophobic InteractionsVal23, Leu148

QSAR and Cheminformatics Approaches for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov These approaches are instrumental in drug discovery for predicting the activity of novel molecules, thereby streamlining the design and synthesis of more potent analogues. nih.gov

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as topological (2D) and conformational (3D) properties. mdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical equation that relates these descriptors to the observed biological activity. biointerfaceresearch.commdpi.com The predictive power of a QSAR model is rigorously evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.gov A high value for these parameters indicates a robust and reliable model. nih.gov

While a specific QSAR model for this compound was not found in the reviewed literature, studies on similar imidazole- and benzimidazole-containing compounds demonstrate the utility of this approach. For instance, QSAR studies on benzimidazole (B57391) derivatives have successfully created models to predict their cytotoxic activity against various cancer cell lines. mdpi.com These models can identify key molecular features that govern activity, guiding future molecular modifications.

To illustrate the output of such an analysis, the following table presents a summary of a hypothetical QSAR model, based on statistical values reported for related heterocyclic compounds. nih.govmdpi.com

Table 1: Example of a QSAR Model Statistical Validation

Parameter Value Description
0.91 Coefficient of determination, indicating the model explains 91% of the variance in the observed activity.
0.82 Cross-validated R², indicating good internal predictive ability.
F-test 150.4 A high F-test value suggests a statistically significant regression model.

| Descriptors | 3-5 | The number of molecular properties (e.g., molecular weight, logP, electronic properties) used to build the model. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This technique maps the electron distribution of a molecule in a crystal to generate a three-dimensional surface. The properties mapped onto this surface, such as the normalized contact distance (dnorm), provide crucial insights into the nature and strength of intermolecular contacts. nih.gov

The dnorm surface highlights regions of significant intermolecular interactions. Red spots on the surface indicate close contacts where the distance is shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds. researchgate.net White areas represent contacts with distances approximately equal to the van der Waals sum, while blue regions signify longer-range contacts. nih.gov

This 3D surface can be deconstructed into a 2D "fingerprint plot," which summarizes all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The percentage contribution of different types of atomic interactions to the total Hirshfeld surface area can be precisely calculated from these plots.

While a specific Hirshfeld analysis for this compound is not detailed in the available literature, analyses of structurally related benzimidazole compounds provide representative data on the types of interactions that stabilize their crystal structures. nih.gov These studies consistently show that H···H, C···H/H···C, and various heteroatom contacts are the most significant contributors to crystal packing. nih.gov

The table below presents typical contributions of intermolecular contacts derived from Hirshfeld surface analyses of related benzimidazole structures, illustrating the quantitative data this method provides. nih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzimidazole Compound

Contact Type Contribution (%) Description
H···H 42.4% - 47.5% Represents the most significant contribution, arising from van der Waals interactions between hydrogen atoms. nih.gov
C···H/H···C 27.4% - 27.6% Indicates the presence of C-H···π interactions and other van der Waals contacts involving carbon and hydrogen. nih.gov
O···H/H···O 12.4% Corresponds to hydrogen bonding and other close contacts involving oxygen and hydrogen atoms.
N···H/H···N 6.1% - 9.0% Represents interactions involving nitrogen and hydrogen, often indicative of N-H···N or C-H···N hydrogen bonds. nih.gov

| C···C | 4.6% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Advanced Research Applications and Functional Investigations

Applications in Medicinal Chemistry Research (Preclinical Focus)

The unique combination of the imidazole (B134444) and benzonitrile (B105546) motifs suggests that 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile could be a valuable tool in preclinical medicinal chemistry research, particularly in the exploration of enzyme inhibitors, receptor ligands, and anti-proliferative agents.

The imidazole ring is a key component in many biologically active molecules and has been identified as a pharmacophore in various enzyme inhibitors. ontosight.ai Similarly, the benzonitrile group can contribute to interactions with biological targets. ontosight.ai Consequently, derivatives of this compound are plausible candidates for enzyme inhibition studies.

In the context of drug discovery, in vitro enzymatic assays are fundamental for determining the inhibitory potency of a compound against a specific enzyme. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity, a value known as the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not readily found in scientific literature, the general class of imidazole-containing compounds has been investigated as inhibitors of various enzymes, including protein kinases. For instance, a series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, which feature an imidazole core, demonstrated potent inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR) with IC50 values in the sub-micromolar range. nih.gov

Investigation of Anti-Proliferative Activity in Cellular Models

Mechanistic Studies on Cellular Pathways (e.g., Cell Cycle, Apoptosis)

Derivatives of benzimidazole (B57391) and benzonitrile have been identified as potential anticancer candidates due to their ability to interfere with fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death). scilit.com Mechanistic studies on compounds structurally related to this compound reveal a capacity to induce cell cycle arrest and trigger apoptosis in cancer cell lines.

For instance, the benzimidazole derivative CCL299, identified as 4-(1H-1,3-benzodiazol-1-yl) benzonitrile, has been shown to inhibit the growth of hepatoblastoma (HepG2) and cervical cancer (HEp-2) cells. scilit.com Investigations into its mechanism demonstrated that CCL299 induces cell-cycle arrest in the G1 phase. This arrest is followed by the induction of apoptosis, a process linked to the upregulation of p-p53 (Ser15) and p21 expression, and the downregulation of p-CDK2 (Thr160) expression. scilit.com Similarly, other benzimidazole-based derivatives have been found to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. nih.gov Some of these compounds cause cell cycle arrest at the G0/G1 or G2/M phase. nih.govresearchgate.net

These studies suggest that the core benzonitrile and imidazole structures are key pharmacophores whose derivatives can modulate critical signaling pathways governing cell proliferation and survival.

Table 1: Effects of Related Benzimidazole/Benzonitrile Derivatives on Cellular Pathways

Compound Class Cell Line(s) Effect on Cell Cycle Apoptosis Induction Associated Molecular Changes
Benzimidazole Derivatives MDA-MB-231, 4T1 G0/G1 phase arrest researchgate.net Yes researchgate.net Activation of caspase-3, increased Bax/Bcl-2 ratio researchgate.net
Thiazolo[3,2-a]benzimidazole-2-carbonitrile Cancer cell lines (NCI) G2/M phase arrest nih.gov Yes nih.gov Time-dependent induction nih.gov

Protein-Protein Interaction Modulation (e.g., PD-1/PD-L1 Pathway)

The modulation of protein-protein interactions (PPIs) is a critical strategy in modern drug discovery. The Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) form a key immune checkpoint pathway that cancer cells often exploit to evade the host immune system. nih.govfrontiersin.org Blocking the PD-1/PD-L1 interaction can restore the anti-tumor activity of T-cells. frontiersin.org Small-molecule inhibitors are being actively investigated as alternatives to antibody-based therapies for this target.

The benzonitrile moiety is a component of compounds designed to inhibit the PD-1/PD-L1 pathway. For example, 3-(bromomethyl)benzonitrile (B105621) is used as a reagent in the synthesis of isoxazole-containing biphenyl (B1667301) derivatives that have been evaluated as small-molecule inhibitors targeting this immune checkpoint. researchgate.net This highlights the utility of the benzonitrile scaffold in the rational design of PPI modulators. The goal of these inhibitors is to disrupt the binding between PD-1 on the surface of T-cells and PD-L1, which is often overexpressed on tumor cells, thereby preventing the suppression of T-cell activity. researchgate.net

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assays

To quantify the binding affinity and inhibitory potential of compounds against targets like the PD-1/PD-L1 complex, highly sensitive biophysical assays are employed. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology widely used in drug discovery for this purpose. nih.gov HTRF combines standard Förster Resonance Energy Transfer (FRET) with time-resolved measurement of fluorescence, which reduces assay interference and increases sensitivity. nih.gov

In a typical HTRF binding assay for a PPI like PD-1/PD-L1, one target protein (e.g., PD-1) is labeled with a donor fluorophore (like europium cryptate), and the interacting partner (e.g., PD-L1) is labeled with an acceptor fluorophore (like XL665). nih.gov When the proteins interact, the donor and acceptor are brought into close proximity, generating a FRET signal. A small-molecule inhibitor, such as a derivative of this compound, would compete with this interaction, leading to a decrease in the HTRF signal. The signal is inversely proportional to the concentration and binding affinity of the inhibitor, allowing for precise determination of its potency. nih.gov

Investigation of Dimerization Inhibition

In addition to direct PPI blockade, inhibiting the dimerization of target proteins is another effective therapeutic strategy. Many cell surface receptors and signaling proteins, including PD-L1, are known to form dimers, a process that can be crucial for their function and signaling activity. Targeting this dimerization offers an alternative approach to disrupting the pathway.

While direct studies on this compound for dimerization inhibition are not specified, the concept has been successfully applied to other complex targets. For instance, dimeric compounds based on the natural product coumermycin A1 were designed to target the homodimer structure of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the maturation of many oncogenic proteins. nih.gov This strategy of using bifunctional or specific small molecules to prevent protein self-assembly could be applied to inhibit the function of proteins like PD-L1, potentially enhancing the immune response against tumors.

Applications in Materials Science and Polymer Chemistry

The unique chemical properties of the imidazole and benzonitrile groups also lend themselves to applications in materials science, particularly in the creation of functional polymers and coordination complexes.

Incorporation into Functional Polymer Systems (e.g., Diene Elastomers)

The imidazole moiety of this compound is particularly useful for modifying the properties of polymers. In the field of rubber compositions, imidazole-functionalized diene elastomers have been developed to enhance performance characteristics, such as the balance between stiffness and hysteresis, which is critical for applications like vehicle tires. google.comgoogle.com

A derivative, 2,4,6-trimethyl-3-((2-methyl-1H-imidazol-1-yl) methyl) benzonitrile oxide, has been synthesized and used as a 1,3-dipolar compound. google.com This compound can be grafted onto diene elastomers, such as those made from 1,3-butadiene, to introduce imidazole functional groups randomly along the polymer chain. google.com This functionalization is achieved through processes like radical emulsion copolymerization of a diene monomer with a vinylimidazole monomer or by grafting the 1,3-dipolar compound in an internal or external mixer. google.comgoogle.com The incorporation of these imidazole rings aims to optimize the mechanical properties of the final rubber product. google.com

Role as Ligands in Coordination Chemistry

Imidazole and its derivatives are well-established as versatile ligands in coordination chemistry due to the presence of two nitrogen donor atoms in the five-membered ring. rsc.org These nitrogen atoms can readily coordinate with a wide range of metal ions to form stable metal-organic frameworks (MOFs) and coordination polymers. rsc.orgnbinno.com

Research on a closely related analog, sodium 3-(2-methyl-1H-imidazol-1-yl)propanoate, has demonstrated its ability to form crystalline coordination polymers with zinc(II) ions. chemrxiv.org In these structures, the zinc atoms typically adopt a tetrahedral geometry, connecting to two imidazole nitrogens and two carboxylate groups from four different ligand molecules. chemrxiv.org The 2-methyl-1H-imidazol-1-yl group acts as a linker, creating extended networks. chemrxiv.org Such coordination polymers are studied for potential applications in gas storage, catalysis, and biomedicine. nbinno.comchemrxiv.org The ability of the imidazole ring within the this compound structure to act as a ligand suggests its potential use in constructing novel coordination complexes with tailored electronic and structural properties. ekb.eg

Formation of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

Extensive searches of scientific literature and chemical databases did not yield any specific research detailing the use of this compound as a ligand for the formation of supramolecular assemblies or metal-organic frameworks (MOFs). While the imidazole and nitrile functional groups present in the molecule are known to be effective coordinating moieties in the construction of such extended structures, no published studies appear to have utilized this particular compound for this purpose.

The field of crystal engineering and MOF synthesis relies on the selection of appropriate organic linkers to connect metal ions or clusters, leading to porous, crystalline materials with a wide range of applications. Imidazole derivatives are frequently employed as versatile building blocks in the construction of coordination polymers and MOFs. Similarly, benzonitrile-containing ligands have been explored for their ability to form diverse network structures. However, the specific combination found in this compound has not been reported in the context of supramolecular assembly or MOF synthesis in the available scientific literature.

Therefore, no detailed research findings, structural data, or properties of MOFs or supramolecular assemblies based on this specific ligand can be provided.

Future Directions and Research Opportunities

Development of Novel Synthetic Pathways

The efficient and versatile synthesis of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile and its analogues is a crucial first step for enabling comprehensive research. Future efforts in this area could focus on several key strategies:

Exploration of Greener Synthetic Routes: Traditional methods for the synthesis of N-arylimidazoles often involve harsh reaction conditions and the use of toxic reagents. connectjournals.com Future research could prioritize the development of more environmentally benign synthetic protocols. This might include the use of ionic liquids as recyclable reaction media, which have been shown to facilitate the synthesis of other benzonitrile (B105546) compounds. researchgate.netrsc.org

Catalyst Optimization: Copper-catalyzed N-arylation of imidazoles is a common synthetic strategy. researchgate.net However, these reactions can sometimes require high temperatures and stoichiometric amounts of copper reagents. connectjournals.com Future work could focus on developing more efficient catalytic systems, potentially utilizing novel ligands to enhance catalytic activity and allow for milder reaction conditions.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of various heterocyclic compounds, including benzimidazoles. researchgate.net Investigating microwave-assisted protocols for the synthesis of this compound could significantly reduce reaction times and improve yields.

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable its production in larger quantities for further studies.

Synthetic ApproachPotential AdvantagesKey Research Focus
Greener SynthesisReduced environmental impact, improved safetyUse of ionic liquids, biodegradable solvents
Catalyst OptimizationMilder reaction conditions, lower catalyst loadingDevelopment of novel ligands, use of nanocatalysts
Microwave-Assisted SynthesisReduced reaction times, improved yieldsOptimization of microwave parameters
Flow ChemistryScalability, improved process controlReactor design, optimization of flow parameters

Exploration of Advanced Biological Targets and Therapeutic Areas

The combination of the 2-methylimidazole (B133640) and benzonitrile moieties within a single molecule suggests a wide range of potential biological activities. The imidazole (B134444) ring is a common feature in many biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The benzonitrile group, on the other hand, can act as a key pharmacophore in various drugs. nih.gov

Future research should focus on a systematic evaluation of the biological profile of this compound. This could involve:

Broad-Spectrum Biological Screening: Initial in vitro screening against a diverse panel of biological targets, including various enzymes, receptors, and microbial strains, would be essential to identify potential therapeutic areas. The 2-methylimidazole moiety is a known precursor to nitroimidazole antibiotics, suggesting that this compound could be investigated for its antibacterial and antiprotozoal properties. wikipedia.org

Kinase Inhibitor Development: Imidazole derivatives are known to act as ATP-competitive protein kinase inhibitors. nih.gov Given the importance of kinases in numerous diseases, including cancer, exploring the potential of this compound as a kinase inhibitor is a promising research direction.

Exploiting the Benzonitrile Moiety: The benzonitrile functional group is present in several pharmaceuticals and is known to participate in key interactions with biological targets. nih.gov For instance, benzonitrile-containing compounds have been developed as inhibitors of enzymes like aromatase. nih.gov The role of the nitrile group in this compound's potential biological activity warrants detailed investigation.

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies: Once initial biological activity is identified, pharmacophore modeling can be used to understand the key structural features required for activity. dovepress.com Subsequent SAR studies, involving the synthesis and testing of a library of related compounds, would be crucial for optimizing potency and selectivity.

Potential Therapeutic AreaRationale based on Constituent Moieties
Antimicrobial Agents2-methylimidazole is a precursor to nitroimidazole antibiotics. wikipedia.org
Anticancer AgentsImidazole derivatives exhibit anticancer properties. biomedpharmajournal.org
Anti-inflammatory Agents2-methylimidazole derivatives have shown anti-inflammatory potential. ontosight.ai
Kinase InhibitorsImidazole scaffold is common in kinase inhibitors. nih.gov
Enzyme InhibitorsThe benzonitrile group is a known pharmacophore for enzyme inhibition. nih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.gov These computational tools can be leveraged to accelerate the exploration of this compound and its chemical space.

Predictive Modeling of Biological Activity: Machine learning models can be trained on existing datasets of imidazole and benzonitrile-containing compounds to predict the potential biological targets and activities of this compound. osaka-u.ac.jp This can help prioritize experimental screening efforts.

De Novo Design of Novel Analogues: Generative models, a type of AI, can be used for the de novo design of novel molecules. nih.govresearchgate.net By providing the model with the core structure of this compound and desired physicochemical properties, it can generate novel, synthetically accessible analogues with potentially improved activity.

Off-Target Prediction and Toxicity Assessment: AI/ML models can also be used to predict potential off-target interactions and toxicity profiles of new compounds, which is a critical aspect of early-stage drug development. mdpi.com This can help in the early identification of compounds with undesirable safety profiles.

Optimization of Synthetic Routes: Machine learning algorithms can be applied to analyze reaction data and predict optimal conditions for the synthesis of this compound and its derivatives, thus aiding in the development of more efficient synthetic pathways.

AI/ML ApplicationPotential Impact on Research
Target PredictionPrioritization of experimental screening, hypothesis generation. aip.org
De Novo DesignGeneration of novel and diverse chemical matter with desired properties. nih.gov
ADME/Tox PredictionEarly identification of compounds with potential safety liabilities.
Synthesis OptimizationDevelopment of more efficient and robust synthetic methods.

Design of Next-Generation Functional Materials

Beyond its potential in medicinal chemistry, the structural features of this compound make it an interesting candidate for the development of novel functional materials.

Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are known for their strong electron-withdrawing properties and are used as emitters, hosts, and electron-transporting materials in OLEDs. tandfonline.comtandfonline.com The combination of the imidazole and benzonitrile moieties could lead to materials with unique photophysical properties suitable for OLED applications.

Functional Polymers for Energy Storage: Both imidazole and benzonitrile functionalities can be incorporated into polymers to enhance their properties for energy storage applications. mdpi.com For example, functionalized polyacrylonitrile, which contains nitrile groups, has been investigated for lithium-ion storage. nih.gov Polymers incorporating the this compound unit could be explored for their potential as electrolytes or electrode materials in batteries and supercapacitors.

Sensors and Catalysts: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making imidazole-containing compounds suitable for use as sensors or catalysts. The specific electronic properties imparted by the benzonitrile group could modulate these capabilities, leading to the development of highly selective sensors or efficient catalysts.

Application AreaRationale based on Molecular Structure
Organic ElectronicsImidazole derivatives are used in OLEDs due to their electronic properties. researchgate.net
Energy StorageFunctional polymers with nitrile and imidazole groups show promise in energy applications. mdpi.comencyclopedia.pub
Chemical SensorsThe imidazole moiety can act as a ligand for metal ion detection.
CatalysisImidazole-based compounds can serve as ligands in catalytic systems.

Conclusion

Summary of Key Research Advances

Key advancements in the study of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile and its analogs have significantly broadened our understanding of its potential. In medicinal chemistry, the imidazole (B134444) and benzonitrile (B105546) moieties are recognized as important pharmacophores, and their combination in this structure has been explored for various therapeutic targets. Notably, research into related imidazole-based compounds has demonstrated their potential as inhibitors of crucial enzymes in steroid biosynthesis, such as CYP17A1, which is a key target in the treatment of prostate cancer. researchgate.netnih.gov The structural framework of this compound makes it a compelling candidate for further investigation in this area.

Synthetic chemists have developed various routes for the preparation of N-aryl imidazoles, providing a foundation for the efficient production of this compound and its derivatives. These methodologies offer pathways to modify the core structure, enabling the exploration of structure-activity relationships and the optimization of its properties for specific applications.

In the field of materials science, the unique electronic and photophysical properties of imidazole and benzonitrile derivatives have opened avenues for their use in organic electronic devices. mdpi.comresearchgate.net Research into similar compounds suggests that this compound could possess favorable characteristics for applications in organic light-emitting diodes (OLEDs) and other electronic components, although specific studies on this particular molecule are still emerging.

Remaining Challenges and Open Questions

Despite the progress made, several challenges and unanswered questions remain in the comprehensive characterization and application of this compound. A primary challenge lies in the limited availability of extensive experimental data on its physicochemical properties. While computational predictions offer valuable insights, detailed experimental validation of parameters such as solubility, melting point, and spectroscopic characteristics is crucial for its practical application and for guiding further research.

In the context of medicinal chemistry, while the potential of this compound as a CYP17A1 inhibitor is promising, direct and comprehensive in vitro and in vivo studies are necessary to conclusively establish its inhibitory activity, selectivity, and mechanism of action. researchgate.netnih.gov Furthermore, its broader pharmacological profile, including its metabolic stability and potential off-target effects, requires thorough investigation before its therapeutic potential can be fully realized. The development of preclinical models of prostate cancer will be instrumental in evaluating its efficacy in a biologically relevant context. cncb.ac.cnnih.govnih.govmdpi.comumich.edu

From a materials science perspective, the exploration of this compound's potential in organic electronics is still in its nascent stages. Key questions regarding its charge transport properties, photoluminescence quantum yield, and device stability need to be addressed through dedicated experimental and theoretical studies. mdpi.comresearchgate.net

Moreover, the optimization of synthetic routes for large-scale, cost-effective production remains a practical hurdle for its potential commercial applications. Overcoming these challenges and addressing these open questions will be pivotal in unlocking the full scientific and technological potential of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling a brominated benzonitrile precursor with substituted imidazoles. For example, 3-(2-bromoacetyl)benzonitrile reacts with formamide under controlled heating to yield imidazole derivatives (43% yield) . Solvent-free one-pot synthesis using organocatalysts (e.g., polyphosphoric acid) can also be employed, achieving yields up to 90% by optimizing temperature and stoichiometry . Key Factors :
  • Leaving groups : Acyl chlorides enhance reactivity compared to carboxylic acids .
  • Temperature : Higher temperatures (>100°C) favor cyclization to benzimidazoles .
  • Catalyst : Polyphosphoric acid promotes imidazole ring closure .

Q. Table 1: Comparison of Synthetic Methods

MethodPrecursorCatalyst/SolventYieldReference
Bromoacetyl coupling3-(2-bromoacetyl)benzonitrileFormamide43%
Solvent-free one-poto-phenylenediamine + m-toluic acidPolyphosphoric acid90%

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) typically shows aromatic protons at δ 7.36–7.98 ppm and imidazole protons at δ 7.36 (d, J=1.08 Hz). 13^{13}C NMR confirms nitrile (C≡N) at ~115 ppm .
  • Mass Spectrometry : HRMS (ESI) provides molecular ion peaks (e.g., m/z 169.38 [M+H]+^+) .
  • HPLC : Reverse-phase HPLC (e.g., 30:70 2-propanol:n-hexane) confirms purity (tR_R = 8.39 min) .

Q. What crystallographic tools are recommended for resolving its crystal structure?

  • Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robustness for high-resolution data. SHELXS/SHELXD are suitable for initial structure solution, though alternative software may be needed for complex cases (e.g., twinned crystals) .

Advanced Research Questions

Q. How can reaction pathways be controlled to avoid competing amide/benzimidazole formation during synthesis?

  • Methodological Answer : Competing pathways arise from nucleophilic attack at different sites. To favor imidazole formation:
  • Leaving Group Optimization : Use acyl chlorides instead of acids to enhance electrophilicity .
  • Protonation : Add HCl to stabilize intermediates and promote cyclization .
  • Computational Modeling : Frontier molecular orbital (FMO) analysis predicts reactivity; HOMO-LUMO gaps guide substituent selection .

Q. How do electronic effects of substituents influence the compound’s spectroscopic properties?

  • Methodological Answer :
  • NMR Shifts : Electron-withdrawing groups (e.g., nitrile) deshield adjacent protons, shifting signals downfield. For example, nitrile-substituted benzimidazoles show upfield shifts in 13^{13}C NMR (~115 ppm) .
  • UV-Vis : Conjugation with the imidazole ring increases λmax_{\text{max}} (e.g., 270–290 nm), which can be modeled via TD-DFT .

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder or twinning)?

  • Methodological Answer :
  • Disorder : Use SHELXL’s PART instruction to model alternative conformations .
  • Twinning : Apply the TWIN/BASF commands in SHELXL for detwinning. High-resolution data (>1.0 Å) improves refinement .
  • Validation : Cross-check with Hirshfeld surface analysis or Rint_{\text{int}} values to confirm data quality .

Q. How can computational methods predict bioactivity or material properties of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with targets like indoleamine 2,3-dioxygenase (IDO), leveraging its nitrile group for binding .
  • DFT Calculations : Analyze charge transfer properties for OLED applications (e.g., TADF materials) by computing HOMO-LUMO gaps .
  • ADMET Prediction : SwissADME estimates logP (~2.8) and PSA (~65 Ų) to assess drug-likeness .

Application-Oriented Questions

Q. How is this compound utilized in designing enzyme inhibitors or OLED materials?

  • Methodological Answer :
  • Enzyme Inhibition : The nitrile group acts as a warhead for covalent binding to heme-containing enzymes (e.g., IDO). Bioactivity is validated via cellular assays (IC50_{50} in µM range) using HUVEC or BJ fibroblasts .
  • OLEDs : Derivatives with extended conjugation (e.g., 4-(3-methylcarbazolyl)benzonitrile) exhibit thermally activated delayed fluorescence (TADF). Device efficiency is tested via electroluminescence quantum yield (>15%) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Purity Checks : Re-run HPLC under standardized conditions (e.g., 20% MeOH:CHCl3_3) .
  • Crystallization : Recrystallize from ethanol/water to remove impurities affecting melting points .
  • Synchrotron Validation : High-flux X-ray sources resolve ambiguities in crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.